![molecular formula C18H13FN2O4S B2594298 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate CAS No. 877636-26-5](/img/structure/B2594298.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MpsBp, and it is a derivative of the pyranopyrimidine family. MpsBp has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Dual Src/Abl Kinase Inhibition
- Src and Abl kinases play crucial roles in cell signaling pathways. BMS-354825 inhibits both kinases, making it a potent candidate for cancer therapy. It has demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines .
Antitumor Activity
- BMS-354825 exhibits robust antitumor effects. In preclinical assays, it led to complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) . Its oral activity and low toxicity at multiple dose levels make it promising for oncology indications .
Chronic Myelogenous Leukemia (CML) Treatment
- Given its efficacy in CML models, BMS-354825 could be a valuable addition to existing therapies for this blood cancer. Further clinical studies are warranted .
Functionalized Pyridine and Pyrimidine Synthesis
- BMS-354825’s structure contains pyrimidine and pyridine moieties. Researchers have developed efficient protocols for synthesizing functionalized 2,4,6-triaryl pyridines and pyrimidines using commercially available starting materials, including aromatic ketones and aldehydes .
Drug Development Targeting Kinases
- The dual inhibition of Src and Abl kinases positions BMS-354825 as a potential drug candidate for kinase-related diseases. Researchers are exploring its use in other malignancies and autoimmune conditions .
Pharmacokinetic Profiling and Optimization
- Ongoing studies focus on refining BMS-354825’s pharmacokinetics, ensuring optimal dosing and minimizing adverse effects. Its favorable profile encourages further investigation .
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-11-6-7-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWTWBDJGAJPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.